4-(5-Butoxy-4-penten-2-ynyl)morpholine

Description

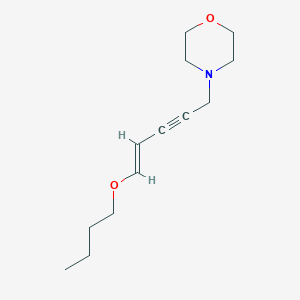

4-(5-Butoxy-4-penten-2-ynyl)morpholine is a synthetic morpholine derivative characterized by a butoxy-substituted unsaturated alkyne chain attached to the morpholine ring. Morpholine derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition and receptor antagonism/agonism .

Properties

CAS No. |

143337-73-9 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

4-[(E)-5-butoxypent-4-en-2-ynyl]morpholine |

InChI |

InChI=1S/C13H21NO2/c1-2-3-10-15-11-6-4-5-7-14-8-12-16-13-9-14/h6,11H,2-3,7-10,12-13H2,1H3/b11-6+ |

InChI Key |

WKUZASLJYKAXOR-IZZDOVSWSA-N |

SMILES |

CCCCOC=CC#CCN1CCOCC1 |

Isomeric SMILES |

CCCCO/C=C/C#CCN1CCOCC1 |

Canonical SMILES |

CCCCOC=CC#CCN1CCOCC1 |

Synonyms |

4-(5-Butoxy-4-penten-2-ynyl)morpholine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following morpholine-based compounds, documented in peer-reviewed journals and patents, provide a framework for comparative analysis:

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)

- Structure : Morpholine linked to a phenylthiazole group.

- Activity : Targets androgen receptor (AR) isoforms, including full-length AR and splice variant AR-V7, through interactions with the DNA-binding domain (DBD) .

- Key Features : The phenylthiazole moiety enhances binding specificity to AR, as demonstrated in luciferase reporter assays.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structure : Morpholine with a thiazole-imidazole hybrid substituent bearing bromine atoms at positions 2 and 4 of the imidazole ring.

- Activity : Exhibits higher AR antagonism compared to VPC-14228 due to bromine-induced steric and electronic effects, improving DBD binding .

- Synthesis Note: A structural discrepancy (4,5-dibromo vs. 2,4-dibromo substitution) was identified via NMR analysis, underscoring the criticality of substituent positioning for activity .

4-[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]morpholine

- Structure : Morpholine connected to a pyrimidine ring substituted with a methylphenylsulfonyl group and a phenyl group.

- Key Features : The sulfonyl group enhances metabolic stability and receptor affinity, as inferred from its molecular weight (395.47 g/mol) and polar surface area .

4-(Sulfanyl-pyrimidin-4-yl-methyl)-morpholine Derivatives

- Structure : Morpholine linked to a pyrimidine-methyl group with sulfanyl substituents.

- Activity : Patent data highlight GABA receptor modulation for neurological disorders .

Comparative Analysis Table

Research Findings and Implications

- Substituent Effects: Bromine atoms in VPC-14449 significantly enhance AR binding compared to non-halogenated analogs like VPC-14228 . Similarly, sulfonyl groups in pyrimidine-morpholine derivatives improve stability and receptor selectivity .

- Synthesis Challenges : Positional isomerism (e.g., bromine placement in VPC-14449) can drastically alter biological activity and spectroscopic profiles, necessitating rigorous analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.